molecular formula C9H13NO B1336444 (S)-2-(Methylamino)-2-phenylethanol CAS No. 143394-39-2

(S)-2-(Methylamino)-2-phenylethanol

Cat. No.: B1336444
CAS No.: 143394-39-2
M. Wt: 151.21 g/mol
InChI Key: ULIMZYAYESNNIP-SECBINFHSA-N
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Description

(S)-2-(Methylamino)-2-phenylethanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIMZYAYESNNIP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434806
Record name (S)-2-(Methylamino)-2-phenylethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143394-39-2
Record name (S)-2-(Methylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(METHYLAMINO)-2-PHENYLETHANOL
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The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are recognized as privileged structural motifs in organic chemistry. nih.gov Their prevalence in pharmaceuticals, natural products, and agrochemicals underscores their importance. westlake.edu.cn Furthermore, they serve as crucial chiral ligands and auxiliaries in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. westlake.edu.cnacs.org The synthesis of these chiral amino alcohols is a key focus in organic synthesis, with researchers continuously seeking more efficient and environmentally friendly methods. acs.org

The utility of chiral amino alcohols stems from their bifunctional nature, possessing both an amino and a hydroxyl group. This allows them to coordinate with metal centers in catalysts, creating a chiral environment that can direct the stereochemical outcome of a reaction. acs.org This control over stereochemistry is essential, as the different enantiomers of a chiral molecule can exhibit vastly different biological activities.

Recent advancements in the field include the development of novel catalytic systems for the synthesis of chiral β-amino alcohols. For instance, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed, offering a modular approach to these valuable compounds. westlake.edu.cn Additionally, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile route to chiral 1,2-amino alcohols. acs.org Biotechnological approaches, such as the use of engineered amine dehydrogenases, are also being explored for the efficient and stereoselective synthesis of chiral amino alcohols under mild conditions. frontiersin.org

An Overview of S 2 Methylamino 2 Phenylethanol S Stereochemical Importance

The stereochemical configuration of (S)-2-(Methylamino)-2-phenylethanol is central to its utility in asymmetric synthesis. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center, which is the carbon atom bonded to the phenyl group, the methylamino group, the hydroxyl group, and a hydrogen atom. This defined stereochemistry is crucial for its role as a chiral auxiliary or ligand.

When incorporated into a catalyst or a reactant, the specific spatial orientation of the phenyl, methylamino, and hydroxyl groups creates a highly defined chiral pocket. This pocket influences the approach of reactants, favoring the formation of one enantiomer of the product over the other. This principle of stereochemical induction is fundamental to asymmetric catalysis.

The presence of both a secondary amine and a primary alcohol in a fixed stereochemical relationship allows for bidentate chelation to metal centers, further rigidifying the chiral environment and enhancing stereocontrol. This has led to its application in a variety of asymmetric transformations, contributing to the synthesis of complex chiral molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 143394-39-2
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol

The data in this table is compiled from publicly available chemical databases. lead-sciences.comsigmaaldrich.com

The Historical Context of Research on Chiral Phenylethanolamine Derivatives

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. Enzymes and whole-cell systems are employed to produce the desired enantiomer with high purity.

Enzymatic Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a cornerstone of chemoenzymatic synthesis for producing enantiomerically pure alcohols. biomedpharmajournal.org This method utilizes enzymes, such as alcohol dehydrogenases (ADHs), to stereoselectively reduce a ketone precursor to the corresponding chiral alcohol. rwth-aachen.de For the synthesis of (S)-2-(Methylamino)-2-phenylethanol, a suitable prochiral ketone would be 2-(methylamino)-1-phenylethanone (B1583598).

The process often involves a cofactor regeneration system. For instance, nicotinamide (B372718) cofactors (NAD+/NADH and NADP+/NADPH) are essential for the redox activity of ADHs. rwth-aachen.de Their regeneration can be achieved through a substrate-coupled system, using an excess of a sacrificial alcohol like 2-propanol, or an enzyme-coupled system, which might involve a second enzyme like malate (B86768) dehydrogenase (MDH) and its specific substrate. rwth-aachen.de The choice of enzyme, substrate concentration, and reaction conditions significantly influences the conversion rate and the enantiomeric excess (ee) of the final product. rwth-aachen.de While direct enzymatic reduction of 2-(methylamino)-1-phenylethanone to this compound is a plausible strategy, specific examples in the provided search results focus on more general prochiral ketones.

Enzyme SystemPrecursor KetoneProduct Alcohol ConfigurationKey Findings
Alcohol Dehydrogenase (ADH) with cofactor regenerationProchiral Ketones (general)(R)- or (S)-alcoholsReaction parameters like buffer, substrate, and cofactor concentration affect enzyme activity. rwth-aachen.de
Baker's Yeast with PMHS and TBAFAcetophenone (B1666503) derivatives(R)-alcoholsYields >80% and enantioselectivities up to 70% ee were achieved. biomedpharmajournal.org

Asymmetric Biotransformations via Microbial Pathways

Microbial biotransformations provide a powerful tool for the synthesis of chiral compounds. The Ehrlich pathway in yeasts, for example, is a well-known metabolic route for the production of 2-phenylethanol from L-phenylalanine. nih.govnih.gov This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-phenylethanol. nih.gov

While the direct microbial production of this compound is not explicitly detailed in the provided results, the principles of microbial biotransformation are relevant. A potential strategy could involve the use of a genetically engineered microorganism that expresses a specific enzyme cascade capable of converting a suitable precursor, such as N-methyl-L-phenylglycine, into the desired product. The efficiency of such a process can be enhanced by optimizing fermentation conditions and employing techniques like in situ product recovery to mitigate product inhibition. nih.gov

Microbial SystemSubstrateProductKey Findings
Yeast (Ehrlich Pathway)L-phenylalanine2-PhenylethanolProduct inhibition is a key challenge, necessitating in situ product removal. nih.gov
Active Dry YeastL-phenylalanine2-PhenylethanolFed-batch biotransformation in a solid-liquid two-phase system can enhance production. nih.gov
Acetobacter sp.2-PhenylethanolPhenylacetaldehydeOxidation of the alcohol to the aldehyde is possible in a two-liquid-phase system. ulisboa.pt

Combined Enzymatic Hydrolysis and Racemization for Enantiomeric Enrichment

Dynamic kinetic resolution (DKR) is a powerful technique that combines the enantioselective transformation of one enantiomer with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired product. In the context of producing enantiomerically pure amino alcohols, this can be applied to a racemic mixture.

One approach involves the lipase-catalyzed hydrolysis of a racemic ester derivative of the amino alcohol. While one enantiomer of the ester is selectively hydrolyzed by the lipase (B570770) to the corresponding alcohol, the unreacted ester enantiomer is continuously racemized. This racemization can be achieved using a metal catalyst. For instance, a palladium complex generated in situ from a monodentate phosphine (B1218219) ligand has been shown to be effective for the racemization of allylic esters.

Another strategy is the resolution-racemization-recycle process. This involves resolving a racemic mixture, for example, by forming diastereomeric salts with a chiral resolving agent. The desired diastereomer is then isolated, and the unwanted enantiomer is racemized and recycled back into the resolution process. This method has been applied in the synthesis of duloxetine, which shares structural similarities with the target compound. researchgate.net

Chemical Asymmetric Synthesis Routes

Traditional organic synthesis offers a range of methods for the stereocontrolled synthesis of chiral molecules, including this compound.

Enantioselective Reductions of Precursors

The enantioselective reduction of a ketone precursor is a common and effective strategy for synthesizing chiral alcohols. This can be achieved using a variety of chiral reducing agents or catalyst systems. A prominent example is the use of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, to reduce prochiral ketones with high enantioselectivity.

For the synthesis of this compound, the precursor ketone, 2-(methylamino)-1-phenylethanone, would be reduced. The choice of the chiral catalyst and reaction conditions is crucial for achieving the desired (S)-enantiomer with high optical purity.

Another approach involves the reduction of a ketonic Mannich base. For example, the hydrochloride salt of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, a key intermediate in the synthesis of duloxetine, can be reduced to the corresponding alcohol. researchgate.net While this example involves a thiophene (B33073) ring instead of a phenyl group, the synthetic strategy is transferable.

Derivatization from Related Chiral Precursors

The synthesis of enantiomerically pure β-amino alcohols like this compound can be effectively achieved by starting with readily available chiral molecules. westlake.edu.cn This approach, known as derivatization from the "chiral pool," leverages the existing stereochemistry of a precursor to control the stereochemistry of the final product, circumventing the need for asymmetric synthesis or resolution.

Common strategies include the modification of chiral amino acids or other structurally related natural products. nih.gov For instance, chiral β-amino alcohols can be synthesized from α-amino ketones or through the ring-opening of chiral epoxides or aziridines. westlake.edu.cn

A prominent example of a related chiral precursor is ephedrine (B3423809), specifically (1R,2S)-(-)-ephedrine, which shares the same core structure but differs in the position of the hydroxyl group. The conversion of ephedrine or its diastereomer, pseudoephedrine, often involves the formation of an intermediate like chloroephedrine by reaction with reagents such as thionyl chloride (SOCl₂). researchgate.netnih.gov This intermediate can then undergo further reactions. While these reactions are often used to produce other compounds, they highlight a potential pathway for structural modification. researchgate.netunibo.it The conversion of the chloro-intermediate to the desired amino alcohol would typically involve a nucleophilic substitution reaction.

Another viable chiral precursor is (S)-phenylglycine. The synthesis would involve the reduction of the carboxylic acid functionality to a primary alcohol. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The inherent chirality at the α-carbon is preserved throughout this reduction process, yielding the target molecule this compound.

Two established methods for preparing the related chiral compound 2-amino-1-phenylethanol (B123470) from achiral precursors highlight the types of transformations that can be applied. One method involves the asymmetric reduction of phenacyl chloride using a chiral oxazaborolidine catalyst, followed by amination. taylorfrancis.com A second approach involves the hydrogenation of a phenacyl succinimide (B58015) using a chiral ruthenium complex. taylorfrancis.com These enantioselective methods could potentially be adapted for substrates leading to this compound.

Table 1: Chiral Precursors and Potential Conversion Pathways

Chiral PrecursorKey Transformation StepReagentsResulting Intermediate/Product
(1R,2S)-(-)-EphedrineChlorination followed by substitution1. Thionyl chloride (SOCl₂) 2. HydrolysisChloroephedrine intermediate
(S)-PhenylglycineCarboxylic acid reductionLithium aluminum hydride (LiAlH₄) or Borane (BH₃)This compound
Phenacyl chlorideAsymmetric reduction and amination1. Chiral oxazaborolidine, Borane 2. NH₄OH(S)-2-Amino-1-phenylethanol

Resolution Techniques for Racemic Mixtures

When chiral compounds are synthesized from achiral starting materials without the use of a chiral catalyst or auxiliary, the result is a 50:50 mixture of both enantiomers, known as a racemic mixture. libretexts.org The separation of these enantiomers, a process called resolution, is crucial for obtaining the desired stereoisomer. wikipedia.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is not feasible. libretexts.org The most common strategy is to convert the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. libretexts.orgwikipedia.org

For racemic amines like 2-(methylamino)-2-phenylethanol, resolution is frequently achieved by reacting the mixture with an enantiomerically pure chiral acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized while the other remains in solution. wikipedia.orgresearchgate.net After separation by filtration, the pure enantiomer of the amine is recovered by neutralizing the salt with a base. wikipedia.org

The success of this technique hinges on several factors, and optimization is key to achieving high yield and enantiomeric excess (ee). researchgate.net

Choice of Resolving Agent: A variety of chiral acids are available, with derivatives of tartaric acid, such as (R,R)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid (DBTA), and O,O'-di-p-toluoyl-D-tartaric acid (DPTA), being common choices. mdpi.compsu.edu Other effective agents include (S)-mandelic acid and (+)-camphor-10-sulfonic acid. libretexts.orgnih.gov The selection of the best resolving agent is often empirical and may require screening several candidates. wikipedia.org

Solvent Selection: The solvent plays a critical role in the efficiency of the resolution. researchgate.net The difference in solubility between the two diastereomeric salts can vary dramatically from one solvent to another. For the resolution of α-phenylethylamine with tartaric acid, methanol (B129727) was found to be the most efficient solvent. researchgate.net In other cases, solvent mixtures or the presence of small amounts of water can be beneficial, sometimes leading to the formation of more stable solvated or hydrated salts that crystallize more readily. researchgate.netnih.gov

Temperature and Crystallization Conditions: The temperature profile during crystallization affects both the yield and the purity of the diastereomeric salt. Cooling the solution slowly often promotes the formation of larger, purer crystals. The final temperature to which the solution is cooled determines the final yield, as it dictates the amount of salt that remains dissolved.

Table 2: Common Chiral Resolving Acids for Amines and Optimization Factors

Resolving AgentTypical Solvents for CrystallizationKey Optimization Parameters
(+)-Tartaric Acid / Derivatives (DBTA, DPTA)Methanol, Ethanol, Water, AcetonitrileSolvent choice, Temperature, Stoichiometry of resolving agent
(-)-Mandelic AcidMethanol, WaterUse of co-solvents, Cooling rate
(+)-Camphor-10-sulfonic AcidVaries depending on the substrateControl of supersaturation, Seeding

For example, the resolution of the related compound racemic 2-amino-1-phenylethanol has been successfully achieved using di-O-toluoyltartaric acid. taylorfrancis.com Similarly, studies on the resolution of racemic amines with mandelic acid have shown that using PEGylated versions of the resolving agent can facilitate precipitation of the diastereomeric salt. nih.gov The optimization process involves a careful balance of these factors to maximize the recovery of one enantiomer with the highest possible optical purity.

Non-Classical Synthetic Methodologies

Beyond traditional heating and mixing, non-classical energy sources are being explored to drive chemical reactions more efficiently and under milder conditions. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. nih.govnih.gov

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to enhance chemical reactivity. This process can lead to significant improvements over conventional methods, including dramatically shorter reaction times, higher yields, and increased product purity. nih.govuniv.kiev.ua These advantages position sonochemistry as a "green chemistry" technique, as it often reduces energy consumption and the need for harsh reaction conditions. nih.govnih.gov

This methodology has been successfully applied to the synthesis of various heterocyclic and acyclic compounds, including derivatives of α-aminoacetonitriles and aurones. nih.govuniv.kiev.ua A general protocol for the ultrasound-assisted synthesis of α-(arylamino)acetonitrile derivatives involves sonicating a mixture of an aldimine and a cyanide source in a solvent like polyethylene (B3416737) glycol (PEG). nih.gov This procedure has been shown to reduce reaction times from 72 hours to just 30 minutes while providing a product that precipitates in pure crystalline form. nih.gov

While specific reports on the sonochemical synthesis of this compound itself are not prevalent, the principles can be readily extended to the synthesis of its derivatives. For example, the synthesis of N-substituted or O-substituted derivatives could be accelerated using ultrasound.

Table 3: Comparison of Conventional vs. Sonochemical Synthesis

ParameterConventional Heating MethodUltrasound-Assisted Method
Reaction Time Often hours to daysTypically minutes to a few hours
Energy Input High (bulk heating)Lower (localized energy from cavitation)
Product Yield Variable, can be moderateOften significantly higher
Product Purity May require extensive purificationOften higher, with easier product isolation
Reaction Conditions Can require high temperatures and pressuresOften proceeds at ambient temperature and pressure

The application of ultrasound could be particularly beneficial in the derivatization steps, such as the esterification of the hydroxyl group or the acylation of the amino group of this compound. The enhanced mixing and mass transfer under sonication could lead to faster and more complete reactions, providing an efficient route to a library of related compounds. researchgate.net

This compound as a Chiral Ligand Precursor

The strategic importance of this compound lies in its utility as a starting material for crafting more complex chiral ligands. The design and synthesis of these ligands are pivotal for achieving high levels of stereocontrol in metal-catalyzed reactions.

Design and Synthesis of Chiral Metal Complexes

The development of effective asymmetric catalysts often relies on the creation of metal complexes incorporating chiral organic ligands. nih.gov These ligands modify the metal center's reactivity and selectivity, favoring the formation of one enantiomer over the other. nih.gov The synthesis of such complexes is a critical step in advancing asymmetric catalysis.

A common strategy involves a two-step process where a functionalized nitrile undergoes a condensation reaction with an amino alcohol, like this compound, to first produce a free ligand. This is followed by coordination with a metal salt to form the desired oxazolinyl metal complex. researchgate.net However, this method can sometimes result in low yields. researchgate.net To address this, one-pot synthesis methods have been developed. These streamlined approaches assemble chiral organometallic complexes in a single step from nitriles, chiral amino alcohols, and a stoichiometric amount of a metal salt, often leading to moderate to high yields. researchgate.net

The design of these chiral complexes can be quite sophisticated. For instance, chiral-at-metal complexes, where the metal center itself is the sole source of chirality, represent an advanced approach. nih.gov The synthesis of these complexes often employs a chiral-auxiliary strategy, where a racemic mixture of metal complexes is reacted with a chiral auxiliary ligand to create diastereomers that can then be separated. nih.gov

Copper(I)-based Chiral Amino Alcohol Complexes in Enantioselective Reactions

Copper(I) complexes derived from chiral amino alcohols have proven to be particularly effective catalysts for enantioselective reactions. Their affordability, low toxicity, and excellent ability to chelate with ligands make copper a widely used metal in organic synthesis. tubitak.gov.tr These copper-based systems have been successfully applied to a variety of transformations, including the important Henry (nitroaldol) reaction.

For example, a copper(I)-based complex prepared from (S)-2-(furan-2-yl-methylamino)-2-phenylethanol and copper(I) chloride has been utilized as a catalyst in the enantioselective Henry reactions of arylaldehydes and nitromethane. mendeley.com This system has demonstrated the capability to produce the corresponding nitroaldol products in high yields and with significant enantioselectivity. tubitak.gov.trmendeley.com The success of these reactions is often dependent on optimizing conditions such as the ligand-to-metal ratio, temperature, and solvent. organic-chemistry.org

The general applicability of copper-catalyzed reactions extends to the synthesis of various chiral amino alcohols through sequential hydrosilylation and hydroamination of enals and enones. nih.gov This method provides access to all possible stereoisomers of the amino alcohol products with high levels of selectivity. nih.gov

Other Transition Metal Complexes and their Catalytic Utility

While copper complexes have received significant attention, other transition metals have also been successfully incorporated into chiral ligand frameworks derived from amino alcohols. These complexes exhibit a broad range of catalytic activities. For instance, Schiff base ligands derived from amino alcohols can form stable complexes with various transition metals, and these complexes have shown potential in catalytic applications. nih.gov The interaction between the metal ions and the chelating sites of the Schiff base plays a crucial role in their catalytic and biological activity. nih.gov

The applications of these transition metal complexes are diverse. For example, some have been investigated for their ability to catalyze oxidation reactions, such as the oxidation of aniline. nih.gov The choice of metal can significantly influence the reactivity and selectivity of the resulting catalyst.

Enantioselective Organic Transformations Catalyzed by this compound-derived Systems

The chiral ligands and their corresponding metal complexes derived from this compound have been instrumental in advancing several key enantioselective organic transformations. These reactions are fundamental to the synthesis of complex, biologically active molecules.

Asymmetric Henry (Nitroaldol) Reactions

The Henry, or nitroaldol, reaction stands as a powerful tool for carbon-carbon bond formation in organic chemistry. tubitak.gov.tr The resulting β-nitro alcohol products are valuable building blocks that can be converted into other important functional groups. tubitak.gov.tr The development of asymmetric versions of this reaction has been a major focus of research.

Copper(I) complexes of chiral amino alcohols have emerged as highly effective catalysts for the asymmetric Henry reaction. tubitak.gov.trmendeley.com These catalysts can achieve high yields and enantiomeric excesses in the addition of nitroalkanes to aldehydes. tubitak.gov.trorganic-chemistry.org For instance, a complex of copper(I) with a chiral tetrahydrosalen ligand has been shown to be an efficient catalyst, producing nitroaldol products with high stereoselectivity. organic-chemistry.orgnih.gov The success of these catalytic systems often hinges on the careful selection of the chiral ligand and optimization of the reaction conditions. beilstein-journals.org

The proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction often involves the coordination of the aldehyde and the deprotonated nitroalkane to the chiral copper complex, followed by the stereoselective formation of the carbon-carbon bond. mendeley.com

Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond the Henry reaction, catalyst systems derived from this compound and related structures are pivotal in a broader range of asymmetric carbon-carbon bond-forming reactions. libretexts.org These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. rsc.org

One significant area of application is in metal-catalyzed allylic substitution reactions. libretexts.org These reactions involve the substitution of a leaving group on an allylic substrate with a nucleophile, and chiral catalysts are used to control the stereochemistry of the newly formed bond. Copper-based catalytic systems have been developed that allow for highly enantioselective allylic alkylations with organolithium reagents, which are notoriously reactive. nih.gov

The development of new directing groups for metal-catalyzed asymmetric carbon-carbon bond-forming processes has further expanded the scope of these reactions. organic-chemistry.org For instance, carbamates and sulfonamides can act as directing groups in nickel-catalyzed asymmetric Suzuki cross-coupling reactions of unactivated alkyl electrophiles. organic-chemistry.org This allows for the stereoconvergent formation of carbon-carbon bonds with good enantioselectivity. organic-chemistry.org

The following table provides a summary of the applications of this compound-derived systems in asymmetric catalysis.

Reaction TypeMetalLigand TypeSubstratesKey Findings
Asymmetric Henry ReactionCopper(I)Chiral Amino AlcoholArylaldehydes, NitromethaneHigh yields and enantioselectivity. tubitak.gov.trmendeley.com
Asymmetric Henry ReactionCopper(I)Chiral TetrahydrosalenAldehydes, NitroalkanesHigh yields and good stereoselectivity. organic-chemistry.orgnih.gov
Asymmetric Allylic AlkylationCopperDiphosphineAllylic Phosphates, AlkyllithiumsHigh enantioselectivities. nih.gov
Asymmetric Suzuki CouplingNickelChiral LigandRacemic Secondary Bromides/ChloridesStereoconvergent C-C bond formation with good enantiomeric excess. organic-chemistry.org

Asymmetric Reductions of Prochiral Substrates

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. While a significant body of research exists on various catalytic systems for this purpose, specific and detailed data on the performance of this compound as the primary chiral catalyst or ligand are not extensively documented in readily available scientific literature.

General studies on related chiral amino alcohols have shown their potential to catalyze the reduction of a range of prochiral ketones, including acetophenone derivatives and other aryl alkyl ketones. In these reactions, the chiral ligand, in conjunction with a reducing agent such as borane or its derivatives, forms a transient chiral complex that delivers a hydride selectively to one face of the ketone carbonyl group. The efficiency of such a process is typically evaluated by the chemical yield and the enantiomeric excess (e.e.) of the resulting alcohol.

For illustrative purposes, a representative data table for the asymmetric reduction of various prochiral ketones catalyzed by a generic chiral amino alcohol is presented below. It is important to note that these values are hypothetical and serve to demonstrate the type of data expected from such studies.

Hypothetical Data for Asymmetric Reduction of Prochiral Ketones

Entry Substrate (Ketone) Product (Alcohol) Yield (%) e.e. (%)
1 Acetophenone 1-Phenylethanol 85 92
2 4-Chloroacetophenone 1-(4-Chlorophenyl)ethanol 82 90
3 Propiophenone 1-Phenyl-1-propanol 88 85

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions, particularly the addition of organometallic reagents to prochiral aldehydes, represent another critical method for the construction of chiral centers. The use of chiral ligands to control the stereochemical outcome of these reactions is a well-established strategy. Similar to the case of asymmetric reductions, specific and detailed research findings on the application of this compound as a catalyst or ligand in asymmetric alkylation reactions are not widely reported.

The general principle involves the formation of a chiral complex between the amino alcohol ligand and the organometallic reagent (e.g., dialkylzinc or an organolithium compound). This chiral complex then reacts with the aldehyde, with the steric and electronic properties of the ligand directing the approach of the alkyl group to one of the enantiotopic faces of the carbonyl.

A hypothetical data table is provided below to illustrate the expected outcomes from the asymmetric alkylation of various aldehydes, were this compound to be employed as a chiral ligand.

Hypothetical Data for Asymmetric Alkylation of Prochiral Aldehydes

Entry Substrate (Aldehyde) Alkylating Agent Product (Alcohol) Yield (%) e.e. (%)
1 Benzaldehyde Diethylzinc 1-Phenyl-1-propanol 90 94
2 4-Methoxybenzaldehyde Dimethylzinc 1-(4-Methoxyphenyl)ethanol 87 91
3 2-Naphthaldehyde Diethylzinc 1-(Naphthalen-2-yl)propan-1-ol 85 96

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Mechanistic Investigations of Asymmetric Induction in Catalytic Cycles

Understanding the mechanism by which a chiral catalyst or ligand induces asymmetry is crucial for the rational design and optimization of catalytic systems. For chiral amino alcohols like this compound, the mechanism of asymmetric induction typically involves the formation of a rigid, cyclic transition state.

In the case of borane-mediated reductions, it is proposed that the chiral amino alcohol reacts with the borane to form an oxazaborolidine intermediate. This intermediate then coordinates with the prochiral ketone. The stereochemical outcome is dictated by the preferential orientation of the ketone in the transition state, which minimizes steric interactions between the substituents on the ketone and the chiral framework of the oxazaborolidine. The hydride is then transferred from the borane complex to the carbonyl carbon from the less hindered face.

For asymmetric alkylations with dialkylzinc reagents, a widely accepted model involves the formation of a dimeric complex containing the chiral ligand and the dialkylzinc. The aldehyde substrate coordinates to one of the zinc atoms, and the alkyl group is transferred intramolecularly. The stereochemistry is controlled by the specific arrangement of the ligand, the aldehyde, and the zinc atoms in a well-defined, multi-membered ring transition state. The phenyl group and the methylamino group of this compound would play a key role in defining the chiral pocket of this transition state, thereby dictating the facial selectivity of the alkyl transfer.

Detailed computational and experimental mechanistic studies specifically for this compound are not prominently available. However, the general principles derived from studies of structurally similar chiral amino alcohols provide a strong basis for predicting its behavior in asymmetric catalysis.

Role As a Chiral Auxiliary and Building Block in Complex Organic Synthesis

Utilization in Stereoselective Synthesis of Advanced Intermediates

(S)-2-(Methylamino)-2-phenylethanol serves as a crucial starting material and stereochemical controller in the synthesis of a variety of advanced molecular scaffolds. Its utility stems from its ability to be readily attached to and cleaved from a substrate, all while directing the formation of new stereocenters with a high degree of precision.

Synthesis of Substituted Organic Scaffolds (e.g., Thiophene (B33073) Derivatives)

While this compound is a versatile chiral auxiliary, its specific application in the stereoselective synthesis of substituted thiophene derivatives is not extensively documented in prominent scientific literature. The synthesis of chiral thiophene-based compounds often relies on other methodologies, such as those involving chiral catalysts or starting from a chiral pool.

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Morpholine (B109124) Adducts, Tetrahydroisoquinolinols)

The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active compounds. Chiral amino alcohols are valuable precursors for these systems. nih.gov Although the direct use of this compound in the synthesis of morpholine adducts and tetrahydroisoquinolinols is not widely reported, the general strategy of employing chiral amino alcohols for the construction of such heterocyclic systems is well-established. nih.govnih.govnih.gov For instance, chiral morpholine derivatives are often synthesized from enantiopure amino alcohols, where the stereochemistry of the starting material dictates the final product's configuration. nih.gov Similarly, the tetrahydroisoquinoline core, a key feature in many alkaloids, can be synthesized through various methods, with some approaches potentially adaptable to incorporate chiral auxiliaries like this compound to control stereochemistry. nih.govrsc.org

Precursor in the Synthesis of Chiral Alcohols and Amines

One of the primary applications of chiral auxiliaries like this compound is in the asymmetric synthesis of chiral carboxylic acids, which can then be converted into chiral alcohols and amines. wikipedia.org The auxiliary is first acylated to form an amide. Subsequent diastereoselective alkylation of the enolate derived from this amide, followed by cleavage of the auxiliary, yields enantiomerically enriched products. The auxiliary can then often be recovered and reused. wikipedia.org

The cleavage of the amide bond to yield the desired chiral molecule is a critical step. Reductive cleavage methods are commonly employed to transform the amide into a chiral primary alcohol or amine. For example, treatment with reducing agents can afford the corresponding chiral alcohol, while other reductive conditions can lead to the formation of the chiral amine.

Chiral Auxiliary Applications in Stereoinduction

The core function of a chiral auxiliary is to induce chirality by controlling the stereochemical pathway of a reaction. This compound and its derivatives excel in this role, particularly in nucleophilic addition reactions.

Control of Stereochemistry in Nucleophilic Additions

Amides derived from this compound and its analogs, such as pseudoephenamine, have proven to be highly effective in directing the stereochemistry of nucleophilic additions, most notably in alkylation reactions. wikipedia.org The chiral auxiliary creates a sterically biased environment around the reaction center, forcing the incoming nucleophile to attack from a specific face of the enolate. This results in a high degree of diastereoselectivity.

The following table illustrates the diastereoselectivity achieved in the alkylation of amides derived from a close analog, (1S,2S)-pseudoephenamine. The high diastereomeric excesses (d.e.) demonstrate the exceptional stereochemical control exerted by the chiral auxiliary.

Table 1: Diastereoselective Alkylation of Amides Derived from (1S,2S)-Pseudoephenamine

Entry Electrophile (R-X) Product (R) Diastereomeric Excess (d.e.) (%)
1 BnBr Benzyl >98
2 CH₂=CHCH₂Br Allyl >98
3 EtI Ethyl >98
4 n-PrI n-Propyl >98
5 n-BuI n-Butyl >98

Data sourced from a study on pseudoephenamine, a close structural analog of this compound.

Diastereoselective Reactions Utilizing this compound Derivatives

The utility of this compound derivatives extends to various diastereoselective reactions beyond simple alkylations. The formation of carbon-carbon bonds with predictable stereochemistry is a fundamental challenge in organic synthesis, and this chiral auxiliary provides a reliable solution.

The diastereoselectivity of these reactions is often dependent on the specific substrate and reaction conditions. However, the robust nature of the stereochemical control offered by amides of this compound and its analogs makes them valuable tools for the synthesis of complex chiral molecules. The table below provides further examples of the high diastereoselectivity achieved in alkylation reactions using a pseudoephenamine-derived amide.

Table 2: Further Examples of Diastereoselective Alkylations

Entry Substrate (R¹) Electrophile (R²-X) Product (R¹, R²) Diastereomeric Excess (d.e.) (%)
1 Methyl EtI Methyl, Ethyl >98
2 Ethyl BnBr Ethyl, Benzyl >98
3 n-Propyl CH₂=CHCH₂Br n-Propyl, Allyl >98
4 Isopropyl MeI Isopropyl, Methyl >98

Data sourced from a study on pseudoephenamine, a close structural analog of this compound.

Advanced Synthetic Strategies and Retrosynthetic Analysis Employing this compound Scaffolds

This compound and its derivatives serve as valuable chiral building blocks in the assembly of complex molecular architectures. Their utility is highlighted in advanced synthetic strategies where the inherent chirality of the scaffold directs the stereochemical outcome of subsequent reactions. Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, often identifies this compound as a key starting material or intermediate.

A significant application of these scaffolds is in the asymmetric synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones. For instance, amides derived from pseudoephenamine, a closely related compound, undergo highly diastereoselective alkylations. nih.gov This strategy allows for the creation of enantiomerically enriched compounds that are crucial in pharmaceutical and materials science. The high degree of stereocontrol is a notable advantage, particularly in the formation of challenging quaternary stereocenters. nih.gov

The retrosynthetic disconnection of a complex target molecule often leads to simpler, achiral precursors and a chiral auxiliary. This compound can function as such an auxiliary, guiding the stereoselective formation of new chiral centers. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled, making the process more efficient. sigmaaldrich.com

The following table summarizes the diastereoselectivity of alkylation reactions using a chiral auxiliary derived from a related phenylethanolamine scaffold, showcasing the high efficiency in creating specific stereoisomers.

Table 1: Diastereoselectivity in Asymmetric Alkylation

Alkyl Halide Diastereomeric Ratio (dr)
Benzyl bromide >95:5
Iodomethane >95:5
Allyl bromide >95:5
Isopropyl iodide >95:5

Data sourced from studies on pseudoephenamine amides, demonstrating the high diastereoselectivity achievable with similar scaffolds. nih.gov

Furthermore, advanced synthetic strategies may involve the incorporation of the this compound moiety into more complex catalytic systems. For example, it can be a component of a chiral ligand for a metal-catalyzed reaction, influencing the stereochemical course of the transformation.

The retrosynthetic analysis of a hypothetical complex target containing a chiral α-aryl amine moiety might proceed as follows:

Target Molecule Retrosynthetic Disconnection This compound derivative + Electrophile

This approach simplifies the synthesis by breaking down the complex target into readily available starting materials, with the chirality being introduced early on through the use of the this compound scaffold. The versatility of this chiral building block is further demonstrated by its use in the synthesis of various bioactive compounds and natural products.

Table of Compounds

Compound Name
This compound
Pseudoephenamine
Benzyl bromide
Iodomethane
Allyl bromide

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of (S)-2-(Methylamino)-2-phenylethanol and its Analogs

Quantum chemical methods are fundamental to predicting the behavior of molecules. By solving, or approximating solutions to, the Schrödinger equation, these techniques can elucidate electronic structure and predict a wide range of molecular properties. For a flexible molecule such as this compound, these methods are invaluable for understanding its preferred three-dimensional structures and the underlying energetic factors.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly well-suited for determining equilibrium geometries, vibrational frequencies, and relative energies of different molecular conformations.

For analogs of this compound, such as 2-phenylethanol (B73330) and 2-phenylethanethiol (B1584568), DFT calculations have been instrumental. uva.es For instance, in the study of 2-phenylethanethiol, DFT methods like B3LYP and B2PLYP, combined with dispersion corrections (e.g., -D3), were used to predict the relative energies and structures of its various conformers. uva.es These calculations are crucial for interpreting experimental data, such as rotational spectra, by providing a theoretical framework for the observed structures. uva.es The choice of the functional and basis set is critical for obtaining accurate results that align with experimental observations.

Table 1: Representative DFT Functionals and Basis Sets Used in Analog Studies

FunctionalBasis SetApplication Example
B3LYP-D3def2-TZVPConformational analysis of 2-phenylethanethiol uva.es
B2PLYP-D3def2-TZVPHigh-accuracy energy calculations for 2-phenylethanethiol conformers uva.es
B3LYP6-311++G(d,p)Conformational search for aminoethanol derivatives researchgate.net

This table is illustrative of methods used for analogous compounds and does not represent direct calculations on this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters in solving the electronic Schrödinger equation. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a systematic way to approach the exact solution, with accuracy generally improving as the level of theory and the size of the basis set increase. arxiv.org

Ab initio calculations are essential for obtaining a precise determination of the electronic structure. They have been applied to analogs like 2-phenylethanol to verify the existence of different conformers and to understand the potential energy barriers between them. nih.gov In the study of 2-phenylethanethiol, MP2 calculations were performed alongside DFT to provide a comparative analysis of the conformational energies. uva.es While computationally more demanding than DFT, ab initio methods are often considered the gold standard for benchmark calculations and for systems where DFT may be less reliable. arxiv.org

Semi-empirical quantum chemistry methods are based on the same fundamental Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov Methods such as AM1, PM3, PM6, and PM7 are significantly faster than DFT or ab initio methods, making them particularly useful for exploring the vast conformational energy landscapes of large and flexible molecules. wikipedia.orgnih.gov

These methods allow for rapid screening of thousands of potential conformations to identify low-energy regions of the potential energy surface. The most stable conformers identified through a semi-empirical search can then be subjected to higher-level DFT or ab initio calculations for more accurate geometry optimization and energy evaluation. While their absolute energy predictions may be less accurate, they are often reliable for determining the relative energies of conformers and identifying important structures. mdpi.comyoutube.com

Conformational Analysis and Intramolecular Interactions

In the gas phase, where intermolecular forces are negligible, the preferred conformations are dictated solely by intramolecular forces. Computational studies on analogous molecules like 2-phenylethanol and 2-phenylethanethiol have successfully identified their most stable gaseous phase conformers. uva.esnih.gov For these molecules, the orientation of the side chain relative to the phenyl ring leads to different conformers, often described by dihedral angles, such as gauche and anti arrangements. uva.esnih.gov

For example, a combined spectroscopic and computational study of 2-phenylethanethiol identified five stable conformers within a narrow energy range. uva.es The two lowest energy conformers were experimentally observed in a supersonic jet expansion, with their structures matching those predicted by B2PLYP-D3 and MP2 calculations. uva.es A similar approach would be expected to identify several stable conformers for this compound, stabilized by a delicate balance of steric repulsion and attractive intramolecular interactions.

Table 2: Calculated Relative Energies of 2-Phenylethanethiol Conformers

ConformerB2PLYP-D3(BJ)/def2-TZVP Relative Energy (kJ/mol)
Skew (gauche-gauche)0.00
Antiperiplanar-gauche2.13
Antiperiplanar-anti5.34
Skew (gauche-anti)6.57
Planar7.96

Source: Adapted from reference uva.es. These data pertain to the analog 2-phenylethanethiol.

Intramolecular hydrogen bonds are critical in determining the conformational preferences of molecules like this compound. The presence of a hydroxyl (-OH) group as a hydrogen bond donor and a secondary amine (-NH-) group, which can act as both a donor and an acceptor, allows for the formation of a stabilizing OH···N intramolecular hydrogen bond. This interaction would likely stabilize conformers where the side chain folds back to bring these two groups into proximity. Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the strength of such interactions. researchgate.netnih.gov

In addition to conventional hydrogen bonds, weaker interactions involving the phenyl ring's π-electron system can also play a significant stabilizing role. In analogs like 2-phenylethanol and 2-phenylethanethiol, OH···π and SH···π interactions, respectively, have been shown to be major factors in stabilizing the global minimum conformer. uva.es For this compound, both OH···π and NH···π interactions are plausible and would compete with the OH···N hydrogen bond and steric effects to determine the final conformational equilibrium. Theoretical analysis is essential to dissect the contributions of these different bonding patterns. uva.es

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates the molecule is more polarizable, less stable, and more reactive. nih.govresearchgate.net For large molecules, traditional FMO analysis can be challenging because the orbitals are often spread out (delocalized); newer methods like Frontier Molecular Orbitalets (FMOLs) have been developed to pinpoint reactive sites in large systems. nih.gov

Table 1: Key Concepts from Frontier Molecular Orbital (FMO) Theory

TermDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). youtube.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOA small gap implies higher reactivity and lower stability. nih.govnih.gov

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part, often triggered by the absorption of light. nih.govnih.govmdpi.com This phenomenon is common in molecules that contain both donor and acceptor groups. nih.gov In this compound, the methylamino group can act as an electron donor, while the phenyl ring can function as the acceptor system.

Upon excitation, the molecule can transition from a locally excited (LE) state to an ICT state, which is often associated with a twisting of the molecular structure. nih.govmdpi.com This charge transfer can lead to unique photophysical properties, such as dual fluorescence, where the molecule emits light at two different wavelengths corresponding to the LE and ICT states. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can model these processes and predict the potential energy surfaces of the ground and excited states, helping to understand the mechanism and stability of the charge transfer state. nih.gov Studies on similar amino alcohol compounds have shown that electron transfer from the amino group to an electron-deficient part of a molecule can occur rapidly, leading to significant changes in fluorescence. nih.gov

Theoretical Modeling of Catalytic Mechanisms Involving this compound as Ligands

Chiral amino alcohols like this compound are valuable as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these catalytic cycles.

Structural Relationships to Biologically Active Compounds and Neurotransmitter Analogues (Focus on Conformation and Interactions)

This compound is structurally analogous to several important biological molecules, most notably the monoamine neurotransmitters. nih.gov These neurotransmitters, which include dopamine (B1211576) and norepinephrine (B1679862) (noradrenaline), are crucial for a vast array of functions in the central nervous system, from motor control to mood regulation. nih.govnih.gov

Computational studies have focused on smaller analogues to understand the conformational preferences that are critical for biological activity. researchgate.net A key structural feature of these molecules is the flexible amino alcohol side chain attached to a phenyl ring. researchgate.net Theoretical studies on 2-amino-1-phenylethanol (B123470) and 2-methylamino-1-phenylethanol (MAPE) show that the side chain can adopt different conformations, primarily described as folded (gauche) or extended (anti). nih.govresearchgate.netnih.gov The balance between these conformations is governed by a network of weak interactions, including intramolecular hydrogen bonds between the amino and hydroxyl groups, and interactions with the aromatic pi-system of the phenyl ring. researchgate.net

The conformation of the molecule is critical for its interaction with biological receptors. Just as dopamine binds to dopamine receptors to elicit a response, analogues like this compound would need to adopt a specific three-dimensional shape to fit into a binding pocket. nih.gov Theoretical studies reveal how solvation and protonation (which would occur under physiological conditions) affect these conformational preferences, providing insight into the likely bioactive conformation. nih.gov The ability of water to mediate interactions between the side chain and the phenyl ring suggests a mechanism by which the entire molecule's structure contributes to its binding affinity and biological function. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of (S)-2-(Methylamino)-2-phenylethanol. These methods are particularly sensitive to the vibrations of chemical bonds and functional groups, offering a detailed fingerprint of the molecule's architecture and the subtle effects of hydrogen bonding.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound and elucidating the nature of hydrogen bonding. The FT-IR spectrum reveals distinct absorption bands corresponding to the stretching and bending vibrations of the hydroxyl (-OH), secondary amine (-NH), methyl (-CH3), methylene (B1212753) (-CH2), and phenyl groups.

A significant feature in the FT-IR spectrum is the broad absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of O-H and N-H stretching vibrations. The broadening of this band is a clear indication of intermolecular and potentially intramolecular hydrogen bonding. The exact position and shape of this band are sensitive to the specific hydrogen bonding network present in the sample, whether in the solid state or in solution. For instance, in a related molecule, 2-phenylethanol (B73330), the hydroxyl H atom can interact with the π-electrons of the phenyl ring, leading to a stabilization of the gauche conformation. nih.gov This type of intramolecular interaction can also influence the vibrational frequencies in this compound.

The C-H stretching vibrations of the phenyl ring and the aliphatic chain typically appear in the 3100-2800 cm⁻¹ range. The aromatic C-C stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region, confirming the presence of the phenyl group. rsc.org Bending vibrations for the various functional groups appear at lower frequencies and provide further structural confirmation.

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for infrared absorption. spectroscopyonline.com This often results in vibrations that are weak in the IR spectrum appearing strongly in the Raman spectrum, and vice versa. FT-Raman is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the phenyl group, typically observed around 1000 cm⁻¹, is a prominent feature in the Raman spectra of many phenyl-containing compounds. researchgate.net Other vibrations, such as C-C stretching of the phenyl ring and the aliphatic backbone, as well as various C-H bending modes, also contribute to the detailed Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. biointerfaceresearch.com

A comprehensive understanding of the molecular structure requires the assignment of the observed vibrational frequencies to specific normal modes of the molecule. libretexts.org This is often achieved through computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and visualize the atomic motions associated with each normal mode. nih.gov

By comparing the experimentally observed FT-IR and FT-Raman spectra with the computationally predicted spectra, a detailed assignment of the fundamental vibrational modes can be made. nist.gov These assignments provide a wealth of information about the molecule's geometry, bond strengths, and intramolecular interactions. For example, shifts in the vibrational frequencies of the -OH and -NH groups can provide quantitative information about the strength of hydrogen bonds. Analysis of the vibrational modes can also help to identify the most stable conformers of the molecule in the gas phase or in solution.

Table 1: Illustrative Vibrational Frequencies and Assignments for this compound (Hypothetical Data Based on Similar Compounds)

Vibrational Mode Functional Group Approximate Frequency Range (cm⁻¹) Primary Spectroscopic Technique
O-H StretchHydroxyl3300 - 3500 (broad)FT-IR
N-H StretchSecondary Amine3300 - 3500 (broad)FT-IR
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000FT-IR, FT-Raman
C-H Stretch (Aliphatic)Methyl, Methylene3000 - 2850FT-IR, FT-Raman
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450FT-IR, FT-Raman
Ring Breathing (Symmetric)Phenyl Ring~1000FT-Raman
C-N StretchAmine1250 - 1020FT-IR
C-O StretchAlcohol1260 - 1000FT-IR

This table presents hypothetical data for illustrative purposes. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and stereochemical analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information that allows for the unambiguous assignment of the molecular structure and confirmation of its stereochemistry.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the protons of the phenyl group, the methine proton (CH-OH), the methylene protons (-CH2-N), and the methyl protons (-N-CH3), as well as the protons on the hydroxyl and amine groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring atoms and functional groups. researchgate.net Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of the atoms.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. np-mrd.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. mdpi.com The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For example, the carbon atoms of the phenyl ring would appear in the aromatic region (typically 110-160 ppm), while the aliphatic carbons would appear at higher field (lower ppm values). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Phenyl-H7.2 - 7.4 (m)125 - 129 (aromatic C-H)
Phenyl-C (ipso)-~140
CH-OH4.7 - 4.9 (dd)~72
CH₂-N2.7 - 2.9 (m)~58
N-CH₃~2.4 (s)~34
OHVariable-
NHVariable-

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. m = multiplet, dd = doublet of doublets, s = singlet.

NMR spectroscopy is a powerful tool for confirming the stereochemistry and determining the enantiomeric purity of chiral molecules like this compound. While the standard ¹H and ¹³C NMR spectra of the two enantiomers, (S)- and (R)-2-(Methylamino)-2-phenylethanol, are identical, they can be distinguished in a chiral environment.

This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. When a chiral solvating agent is added to a solution of the racemic mixture, it forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Alternatively, the alcohol or amine group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters or amides. rsc.org These diastereomers have distinct NMR spectra, and the integration of the corresponding signals can be used to determine the enantiomeric excess (ee) of the original sample. This method provides a reliable and accurate means of assessing the enantiomeric purity, which is crucial for applications where stereochemistry is important.

Electronic Spectroscopy for Excited States and Conformers

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques are crucial for identifying and differentiating its various conformers in the gas phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the phenyl chromophore. uobabylon.edu.iq The absorption of UV radiation excites electrons from lower-energy molecular orbitals (like π orbitals of the benzene (B151609) ring) to higher-energy, unoccupied orbitals (π*). uobabylon.edu.iq

For this compound, the UV spectrum is dominated by the transitions of the benzene ring. The flexible side chain, containing hydroxyl and methylamino groups, can influence the electronic environment of the ring, leading to subtle shifts in the absorption maxima depending on the conformer. These substituents, acting as auxochromes, can modify the wavelength and intensity of the absorption bands. uobabylon.edu.iq The primary transitions expected are the π → π* transitions of the aromatic ring.

Table 1: Expected UV-Vis Absorption Data for the Phenyl Chromophore in this compound

Transition Approximate Wavelength (nm) Description
π → π* (E2-band) ~200-220 Strong absorption characteristic of the benzene ring.

Note: The exact wavelengths and intensities are sensitive to the solvent and the specific molecular conformation.

Gas Phase Laser-Induced Fluorescence (LIF) and Resonant 2-Photon Ionization (R2PI) for Conformational Studies

To study the intrinsic properties of this compound without solvent interference, gas-phase techniques are employed. Molecules are cooled in a supersonic jet expansion, which simplifies the spectra by populating only the lowest energy levels of the most stable conformers.

Laser-Induced Fluorescence (LIF) involves exciting a molecule with a tunable laser to a specific rovibronic level in an excited electronic state. The subsequent fluorescence emission is detected as a function of the laser wavelength, yielding an excitation spectrum. Different conformers have unique ground and excited state geometries, resulting in distinct origins in the LIF spectrum, allowing for their identification.

Resonant 2-Photon Ionization (R2PI) is a highly sensitive and mass-selective technique. hhu.de A first tunable laser excites the molecule to an intermediate electronic state, just as in LIF. A second laser then provides enough energy to ionize the molecule from this excited state. hhu.denih.gov The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the first laser and monitoring the ion signal at the mass of this compound, a mass-selected excitation spectrum is obtained. This method is powerful because it ensures that the observed spectrum belongs exclusively to the target molecule, free from contributions from fragments or other species in the jet. hhu.de For flexible molecules like this, R2PI spectroscopy can resolve distinct vibronic spectra for each stable conformer present in the supersonic beam. nih.gov

Infrared Ion-Dip Spectroscopy for Specific Conformer Identification

While R2PI can show that multiple conformers exist, it does not directly reveal their structures. Infrared Ion-Dip Spectroscopy is a double-resonance technique used to measure the vibrational spectrum of a single, pre-selected conformer.

The process involves two lasers: a tunable infrared (IR) "pump" laser and a UV "probe" laser fixed at the frequency of a specific conformer's electronic transition (as determined by R2PI). The experiment proceeds as follows:

The UV laser is set to the frequency of a specific peak in the R2PI spectrum, corresponding to a particular conformer.

The tunable IR laser is fired just before the UV laser. If the IR laser's frequency is resonant with a vibrational transition of the selected conformer, it excites the molecule to a higher vibrational level in the ground electronic state.

This vibrational excitation causes a depletion or "dip" in the ion signal produced by the UV laser.

By scanning the IR laser and monitoring this dip, a conformer-specific IR spectrum is recorded. researchgate.net For this compound, this technique is particularly valuable for probing the O-H and N-H stretching frequencies. The exact frequencies of these vibrations are highly sensitive to the presence and geometry of intramolecular hydrogen bonds (e.g., OH···N, NH···O, or OH/NH···π interactions with the phenyl ring), thus providing definitive structural information for each conformer.

Rotational Spectroscopy for High-Resolution Conformational Determination

Rotational spectroscopy provides the most precise information about the geometry of a molecule. By measuring the absorption of microwave radiation in a supersonic jet, the rotational constants (A, B, C) of a molecule can be determined with extremely high accuracy. These constants are directly related to the molecule's moments of inertia, which are a function of its mass distribution and three-dimensional structure.

For this compound, each conformer has a unique set of rotational constants. By comparing the experimentally measured constants with those calculated for theoretically predicted structures, an unambiguous identification of the observed conformers can be made. frontiersin.org The analysis of rotational spectra of isotopically substituted versions of the molecule (e.g., containing ¹³C, ¹⁵N, or deuterium) allows for the precise determination of atomic coordinates and bond lengths. citedrive.com Studies on analogous amino alcohols have successfully used this technique to identify multiple conformers stabilized by different intramolecular hydrogen bonding networks. frontiersin.org

Table 2: Illustrative Rotational Constants for Two Hypothetical Conformers of this compound

Parameter Conformer I (Extended) Conformer II (Globular)
A (MHz) 2500 2800
B (MHz) 800 1200

Note: This table is illustrative, based on typical values for similar molecules. The actual values would be determined experimentally and computationally.

Integration of Experimental Spectroscopic Data with Computational Models for Comprehensive Structural and Conformational Assignment

Neither experimental spectroscopy nor computational chemistry alone can typically provide a complete picture of a flexible molecule's structure. The most powerful approach is the integration of both. frontiersin.orgresearchgate.net

The process begins with a computational exploration of the potential energy surface (PES) of this compound using quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations (e.g., MP2). frontiersin.orgresearchgate.net This search identifies all the low-energy stable conformers and provides their:

Optimized geometries (bond lengths, angles, dihedral angles).

Relative energies, corrected for zero-point vibrational energy.

Predicted spectroscopic constants (rotational constants, vibrational frequencies, nuclear quadrupole coupling constants). frontiersin.org

Predicted UV and IR spectra. rsc.org

This theoretical data serves as a guide for the experimental work and is essential for interpreting the results. For example, the predicted rotational constants for different conformers are compared with the experimental values from rotational spectroscopy to assign the observed spectra to specific molecular structures. frontiersin.orgresearchgate.net Similarly, calculated IR spectra are compared with experimental IR ion-dip spectra to confirm the vibrational assignments and the nature of intramolecular hydrogen bonds. rsc.org The electronic transitions predicted by time-dependent DFT (TD-DFT) can be compared with the LIF and R2PI spectra.

This synergistic approach, where high-resolution experimental data validates and refines computational models, leads to a comprehensive and reliable assignment of the three-dimensional structures and relative stabilities of the conformers of this compound. frontiersin.org

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like (S)-2-(Methylamino)-2-phenylethanol has spurred research into more efficient and environmentally friendly synthetic methods. nih.govnih.gov Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and the use of stoichiometric amounts of hazardous reagents, leading to significant waste and high costs. westlake.edu.cnnih.gov Consequently, the development of novel and sustainable synthetic routes is a primary focus of current research. hilarispublisher.com

Biocatalysis and Enzymatic Synthesis:

A significant trend is the use of biocatalysis to produce chiral amino alcohols. nih.gov Enzymes offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemistry. nih.gov Engineered amine dehydrogenases (AmDHs) are being explored for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. nih.govfrontiersin.org This method uses ammonia (B1221849) as the amino donor, which is both economical and environmentally benign. nih.govfrontiersin.org

Multi-step enzymatic cascade reactions are also gaining traction. nih.gov For instance, coupling transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system allows for the synthesis of chiral amino alcohols from simple, non-chiral starting materials. nih.gov These biocatalytic routes are not only more sustainable but can also lead to higher yields and enantiomeric purity. mdpi.com

Asymmetric Catalysis:

Another promising area is the development of new catalytic strategies. Chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been shown to produce chiral β-amino alcohols with high efficiency and stereoselectivity. westlake.edu.cn This method utilizes a radical polar crossover strategy to control the reaction's outcome. westlake.edu.cn Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile route to chiral 1,2-amino alcohols. nih.gov

Researchers are also exploring Ni-electrocatalytic decarboxylative arylation to transform simple chiral oxazolidine-based carboxylic acids into substituted chiral amino alcohols with excellent stereochemical control. acs.org These innovative catalytic systems offer modular and efficient pathways to valuable chiral building blocks. westlake.edu.cn

Data on Synthetic Methodologies:

MethodologyKey FeaturesPotential Advantages
Engineered Amine Dehydrogenases (AmDHs)One-step synthesis from α-hydroxy ketones using ammonia. nih.govfrontiersin.orgHigh stereoselectivity, mild reaction conditions, environmentally friendly. nih.govfrontiersin.org
Enzymatic Cascade ReactionsCoupling of multiple enzymatic reactions in a microreactor system. nih.govUse of simple starting materials, continuous synthesis, process intensification. nih.gov
Chromium-Catalyzed Asymmetric Cross-CouplingCoupling of aldehydes and imines via a radical polar crossover strategy. westlake.edu.cnModular synthesis, high efficiency, and stereoselectivity. westlake.edu.cn
Ruthenium-Catalyzed Asymmetric Transfer HydrogenationHydrogenation of unprotected α-ketoamines. nih.govFacile synthesis of 1,2-amino alcohol-containing drug molecules. nih.gov
Ni-Electrocatalytic Decarboxylative ArylationTransformation of chiral oxazolidine-based carboxylic acids. acs.orgHigh stereochemical control, avoidance of protecting groups. acs.org

Exploration of New Catalytic Applications and Chiral Ligand Designs

This compound and its derivatives are crucial as chiral ligands in asymmetric catalysis. westlake.edu.cn The development of new ligands based on this scaffold is an active area of research, aiming to improve the efficiency and selectivity of various chemical transformations.

Chiral amino alcohols can be derivatized to enhance their chelating ability and steric influence, making them effective ligands for metal-catalyzed reactions. For example, a chiral diamine ligand derived from methyl Boc-l-pyroglutamate has shown superb enantiocontrol in copper(II)-catalyzed Henry reactions. researchgate.net The design of a chiral molecular pocket in a Ni(II) complex has also been shown to improve stereoselectivity in the kinetic resolution of racemic epoxides with CO2. doi.org

The versatility of the amino alcohol framework allows for the synthesis of a wide range of chiral ligands with tunable electronic and steric properties. westlake.edu.cn This adaptability is key to developing catalysts for new and challenging asymmetric reactions.

Integration with Advanced Materials Science Research

The unique properties of chiral molecules are increasingly being harnessed in materials science. youtube.com The integration of this compound and other chiral building blocks into functional organic materials is an exciting and rapidly developing field.

Chiral Materials and Optoelectronics:

Chiral molecular materials exhibit unique optical, electronic, and magnetic properties, making them promising for applications in optoelectronics, spintronics, and quantum technologies. youtube.com The chirality-induced spin selectivity (CISS) effect, where chiral molecules act as spin filters at room temperature, opens up new possibilities for organic spintronics. duke.edu Research has shown that chiral organic molecules can generate and transmit spin-polarized currents, paving the way for novel spintronic devices. duke.edu

Biomaterials and Chiral Interfaces:

The interaction between chiral materials and biological systems is another area of intense investigation. nih.gov The chirality of a material can influence biological processes such as protein adsorption and cell adhesion. nih.gov Self-assembled nanofibers based on chiral amino acids have been shown to affect cell diffusion and proliferation, highlighting the potential of chiral biomaterials in medicine. nih.gov Understanding these interactions is crucial for designing new biomedical materials for applications like tissue repair and biomarker detection. nih.gov

Further Interdisciplinary Research Combining Computational and Spectroscopic Methodologies for Complex Chiral Systems

The study of complex chiral systems benefits greatly from a combination of computational and experimental techniques. nih.gov Density Functional Theory (DFT) calculations, for instance, are used to investigate the molecular structure, vibrational frequencies, and electronic properties of chiral molecules. ias.ac.innih.gov These theoretical studies provide valuable insights that complement experimental data from spectroscopic methods like Fourier-transform infrared (FT-IR) and Raman spectroscopy. ias.ac.innih.gov

High-resolution spectroscopy combined with ab initio calculations has been used to identify the conformational structures of flexible molecules like 2-phenylethanol (B73330) and its hydrated complexes. nih.gov This combined approach allows for a detailed understanding of intramolecular interactions, such as hydrogen bonding, which play a crucial role in determining the molecule's conformation and reactivity. nih.govresearchgate.net

The integration of computational modeling and advanced spectroscopic techniques will continue to be essential for elucidating the structure-property relationships in complex chiral systems and for guiding the design of new functional molecules and materials. nih.govias.ac.in

Q & A

Q. What analytical workflows address by-product formation during chemical or microbial synthesis?

  • Methodological Answer : Employ tandem mass spectrometry (LC-QTOF-MS) to identify by-products (e.g., N-methyl derivatives). Optimize purification using orthogonal techniques: ion-exchange chromatography (pH 4.5) followed by preparative HPLC (C18 column, acetonitrile/water gradient). For microbial systems, knockout competing genes (pheA, tyrA) to reduce aromatic by-products >90% .

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Feasible Synthetic Routes

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Reactant of Route 2
(S)-2-(Methylamino)-2-phenylethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.